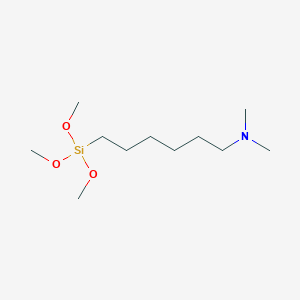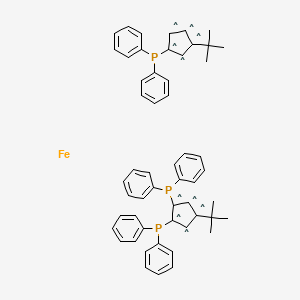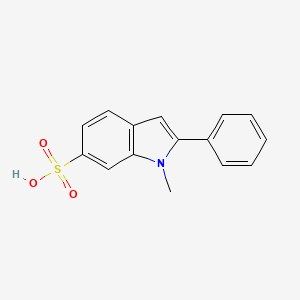
1-Methyl-2-phenyl-1H-indole-6-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-phenyl-1H-indole-6-sulfonic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.
Sulfonation: The final step involves the introduction of the sulfonic acid group at the 6-position of the indole ring. This can be achieved by reacting the methylated indole with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
化学反应分析
Types of Reactions: 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common electrophiles include halogens, nitro groups, and acyl groups.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups attached to the indole ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and acetic anhydride are commonly used under acidic or basic conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Major Products Formed:
Electrophilic Substitution: Halogenated, nitrated, or acylated derivatives of this compound.
Oxidation: Oxidized sulfonic acid derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
科学研究应用
1-Methyl-2-phenyl-1H-indole-6-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel organic compounds with potential pharmaceutical applications.
Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in studies to understand the interaction of indole derivatives with biological targets.
Medicine: Explored for its potential therapeutic applications. Indole derivatives are known to interact with various biological receptors, making them candidates for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. The sulfonic acid group enhances the solubility and stability of the compound, making it suitable for various industrial applications.
作用机制
The mechanism of action of 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. The exact mechanism depends on the specific application and target, but it generally involves binding to active sites and altering the function of the target molecules.
相似化合物的比较
1-Methyl-2-phenylindole: Lacks the sulfonic acid group, resulting in different chemical properties and applications.
2-Phenylindole: Similar indole core but without the methyl and sulfonic acid groups.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness: 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid is unique due to the presence of the sulfonic acid group at the 6-position of the indole ring. This functional group imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
1-methyl-2-phenylindole-6-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-16-14(11-5-3-2-4-6-11)9-12-7-8-13(10-15(12)16)20(17,18)19/h2-10H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBMJQBFMUPSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)S(=O)(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
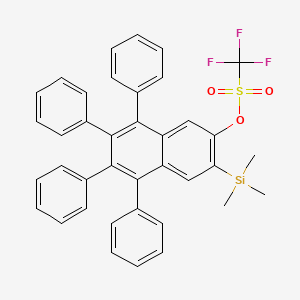
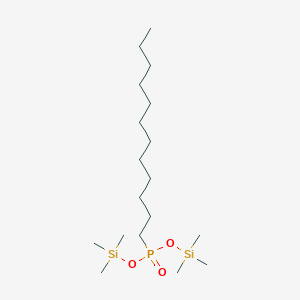
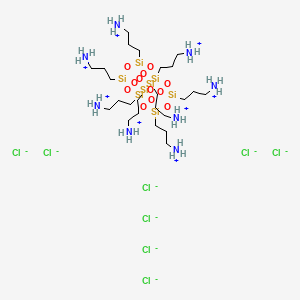
![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)
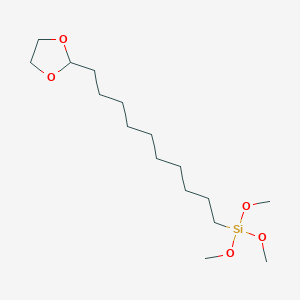
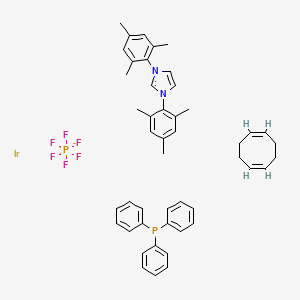
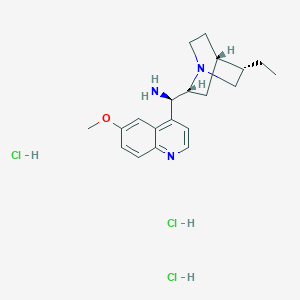
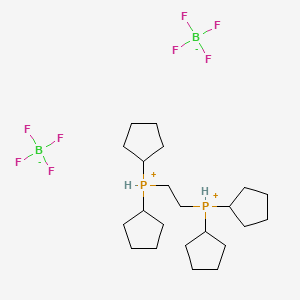

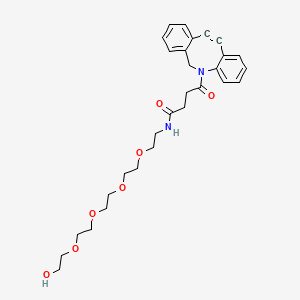
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)
